molecular formula C10H17O5P B2990109 3-(diethoxyphosphoryl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2551116-28-8

3-(diethoxyphosphoryl)bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B2990109
CAS No.: 2551116-28-8
M. Wt: 248.215
InChI Key: AXYQAZZTIQZNBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Diethoxyphosphoryl)bicyclo[1.1.1]pentane-1-carboxylic acid is a unique chemical compound characterized by its bicyclic structure. This compound is part of the bicyclo[1.1.1]pentane family, which is known for its rigid and compact structure. The presence of the diethoxyphosphoryl group and the carboxylic acid functionality makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(diethoxyphosphoryl)bicyclo[111]pentane-1-carboxylic acid typically involves the construction of the bicyclo[11One common method involves the photochemical addition of propellane to diacetyl, followed by a haloform reaction to form the bicyclo[1.1.1]pentane-1,3-dicarboxylic acid . The diethoxyphosphoryl group can then be introduced through a series of esterification and phosphorylation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale photochemical reactors for the initial formation of the bicyclo[1.1.1]pentane core. The subsequent functionalization steps can be carried out in batch reactors with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Diethoxyphosphoryl)bicyclo[1.1.1]pentane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The diethoxyphosphoryl group can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphorus atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the carboxylic acid group.

    Reduction: Reduced forms of the diethoxyphosphoryl group.

    Substitution: Substituted derivatives at the phosphorus atom.

Scientific Research Applications

3-(Diethoxyphosphoryl)bicyclo[1.1.1]pentane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(diethoxyphosphoryl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The diethoxyphosphoryl group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the diethoxyphosphoryl group in 3-(diethoxyphosphoryl)bicyclo[1.1.1]pentane-1-carboxylic acid provides unique chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-diethoxyphosphorylbicyclo[1.1.1]pentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17O5P/c1-3-14-16(13,15-4-2)10-5-9(6-10,7-10)8(11)12/h3-7H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXYQAZZTIQZNBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C12CC(C1)(C2)C(=O)O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17O5P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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